Higher Cytotoxic Potency of DM4 Payload Over DM1 in Head-to-Head GD2-Targeted Conjugates
In a direct head-to-head comparison using GD2-targeting scFv-PEG4-maytansinoid conjugates, the DM4-bearing construct achieved a two-fold lower IC50 than the DM1-bearing analog against B78-D14 melanoma cells [1]. This establishes DM4 payload superiority over DM1 in the context of disulfide-linked conjugates, a key differentiator for linker-payloads like Sulfo-PDBA-DM4 that deliver DM4 rather than DM1 [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) of scFv-PEG4-DM4 vs. scFv-PEG4-DM1 |
|---|---|
| Target Compound Data | scFv-PEG4-DM4: two-fold lower IC50 than DM1 analog |
| Comparator Or Baseline | scFv-PEG4-DM1: baseline IC50 |
| Quantified Difference | DM4 conjugate IC50 is 2-fold lower (more potent) than DM1 conjugate |
| Conditions | GD2-positive B78-D14 melanoma cell line; scFv fragment conjugated via PEG4-maleimide-thiol chemistry |
Why This Matters
For procurement teams, the two-fold potency advantage of DM4 over DM1 in a disulfide-linked scaffold underpins the selection of Sulfo-PDBA-DM4 for targets requiring superior payload-driven cytotoxicity.
- [1] Kholodenko, R. et al. Targeting GD2-Positive Tumor Cells by Pegylated scFv Fragment–Drug Conjugates Carrying Maytansinoids DM1 and DM4. Int. J. Mol. Sci. 2024. View Source
